REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.OS(O)(=O)=O.[CH3:16]O>>[CH3:16][O:9][C:8](=[O:10])[C:3]1[C:2]([OH:1])=[CH:7][CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
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0.7122 g
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Type
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reactant
|
Smiles
|
OC=1C(=NC=CC1)C(=O)O
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Name
|
|
Quantity
|
4 mL
|
Type
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reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
32 mL
|
Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 18 hrs
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Duration
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18 h
|
Type
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CONCENTRATION
|
Details
|
then concentrated
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Type
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ADDITION
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Details
|
The residue was diluted with saturated aqueous Na2CO3 (45 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×30 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=NC=CC=C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |